molecular formula C8H13N3O5 B14386309 L-Serine, N-(1-nitroso-L-prolyl)- CAS No. 88476-99-7

L-Serine, N-(1-nitroso-L-prolyl)-

Cat. No.: B14386309
CAS No.: 88476-99-7
M. Wt: 231.21 g/mol
InChI Key: QHSASQZLOYREMH-WDSKDSINSA-N
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Description

L-Serine, N-(1-nitroso-L-prolyl)- is a compound that combines the amino acids L-serine and L-proline with a nitroso group attached to the proline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, N-(1-nitroso-L-prolyl)- typically involves the reaction of L-serine with a nitrosylating agent in the presence of L-proline. The reaction conditions often require a controlled environment to ensure the selective nitrosylation of the proline moiety without affecting the serine component. Common reagents used in this synthesis include nitrosyl chloride or sodium nitrite under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Serine, N-(1-nitroso-L-prolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

L-Serine, N-(1-nitroso-L-prolyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Serine, N-(1-nitroso-L-prolyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound can also modulate signaling pathways by influencing the activity of key enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Serine, N-(1-nitroso-L-prolyl)- is unique due to its combination of L-serine and L-proline with a nitroso group. This structural arrangement allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that are distinct from its individual components or other nitroso compounds .

Properties

CAS No.

88476-99-7

Molecular Formula

C8H13N3O5

Molecular Weight

231.21 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[(2S)-1-nitrosopyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C8H13N3O5/c12-4-5(8(14)15)9-7(13)6-2-1-3-11(6)10-16/h5-6,12H,1-4H2,(H,9,13)(H,14,15)/t5-,6-/m0/s1

InChI Key

QHSASQZLOYREMH-WDSKDSINSA-N

Isomeric SMILES

C1C[C@H](N(C1)N=O)C(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

C1CC(N(C1)N=O)C(=O)NC(CO)C(=O)O

Origin of Product

United States

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